molecular formula C16H22N2O3 B1498128 Ethyl 2-(4-aminophenyl)-2-(2-oxoazepan-1-yl)acetate

Ethyl 2-(4-aminophenyl)-2-(2-oxoazepan-1-yl)acetate

Cat. No.: B1498128
M. Wt: 290.36 g/mol
InChI Key: OUTRPRJOBVTWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-aminophenyl)-2-(2-oxoazepan-1-yl)acetate is a complex organic compound that features both aromatic and heterocyclic structures

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

ethyl 2-(4-aminophenyl)-2-(2-oxoazepan-1-yl)acetate

InChI

InChI=1S/C16H22N2O3/c1-2-21-16(20)15(12-7-9-13(17)10-8-12)18-11-5-3-4-6-14(18)19/h7-10,15H,2-6,11,17H2,1H3

InChI Key

OUTRPRJOBVTWRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)N)N2CCCCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-aminophenyl)-2-(2-oxoazepan-1-yl)acetate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the azepine ring, followed by functional group modifications to introduce the amino and ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-aminophenyl)-2-(2-oxoazepan-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group, such as a halogen or alkyl group .

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2-(4-aminophenyl)-2-(2-oxoazepan-1-yl)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes at the molecular level .

Medicine

It can be used in the synthesis of drugs targeting specific enzymes or receptors, contributing to the development of new therapeutic agents .

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group diversity make it suitable for various industrial processes, including polymer synthesis and material modification .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-aminophenyl)-2-(2-oxoazepan-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved in these interactions can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-aminophenyl)-2-(2-oxoazepan-1-yl)acetate is unique due to its combination of aromatic and heterocyclic structures, along with its diverse functional groups. This combination provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .

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